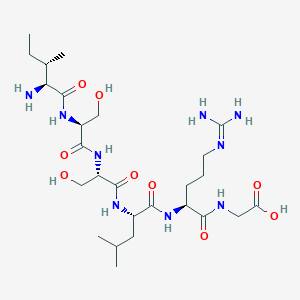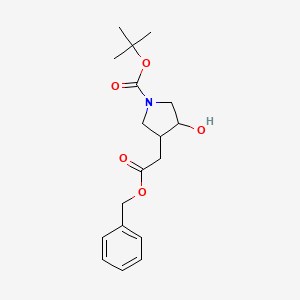
3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(2-Oxo-2-phenylmethoxyethyl)-1-pyrrolidincarbonsäure-tert-butylester ist eine komplexe organische Verbindung, die einen Pyrrolidinring, eine Hydroxygruppe und einen tert-Butylester aufweist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3-Hydroxy-4-(2-Oxo-2-phenylmethoxyethyl)-1-pyrrolidincarbonsäure-tert-butylester umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Zu den wichtigsten Schritten gehören:
Bildung des Pyrrolidinrings: Dies kann durch Cyclisierungsreaktionen mit Aminen und Carbonylverbindungen erreicht werden.
Einführung der Hydroxygruppe: Dieser Schritt beinhaltet häufig Hydroxylierungsreaktionen unter Verwendung von Reagenzien wie Osmiumtetroxid oder Wasserstoffperoxid.
Veresterung: Die tert-Butylestergruppe wird durch Veresterungsreaktionen unter Verwendung von tert-Butanol und sauren Katalysatoren eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Syntheserouten umfassen, wobei der Fokus auf Maximierung der Ausbeute und Reinheit liegt. Techniken wie kontinuierliche Durchflusschemie und die Verwendung fortschrittlicher Katalysatoren können zur Steigerung der Effizienz eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Hydroxy-4-(2-Oxo-2-phenylmethoxyethyl)-1-pyrrolidincarbonsäure-tert-butylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann unter Verwendung von Oxidationsmitteln wie Chromtrioxid oder PCC zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen die tert-Butylgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Chromtrioxid, PCC
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid
Nukleophile: Alkohole, Amine
Hauptprodukte
Oxidation: Bildung von Ketonen oder Aldehyden
Reduktion: Bildung von Alkoholen
Substitution: Bildung neuer Ester oder Amide
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(2-Oxo-2-phenylmethoxyethyl)-1-pyrrolidincarbonsäure-tert-butylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Baustein für die Synthese pharmazeutischer Verbindungen verwendet werden.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Biologische Studien: Es kann verwendet werden, um Enzym-Wechselwirkungen und Stoffwechselwege zu untersuchen.
Industrielle Anwendungen: Es kann bei der Produktion von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxy-4-(2-Oxo-2-phenylmethoxyethyl)-1-pyrrolidincarbonsäure-tert-butylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxy- und Carbonylgruppen können Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren bilden und deren Aktivität beeinflussen. Die Estergruppe kann hydrolysiert werden, wodurch das aktive Pyrrolidinderivat freigesetzt wird, das dann mit biologischen Zielstrukturen interagieren kann.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Hydroxy-2-oxo-1-pyrrolidincarbonsäuremethylester
- 3-Hydroxy-4-(2-Oxo-2-phenylethyl)-1-pyrrolidincarbonsäureethylester
Einzigartigkeit
3-Hydroxy-4-(2-Oxo-2-phenylmethoxyethyl)-1-pyrrolidincarbonsäure-tert-butylester ist einzigartig aufgrund des Vorhandenseins der tert-Butylestergruppe, die sterische Hinderung verursachen und die Reaktivität und Stabilität der Verbindung beeinflussen kann. Dies macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und pharmazeutischen Chemie.
Eigenschaften
Molekularformel |
C18H25NO5 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-4-(2-oxo-2-phenylmethoxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-14(15(20)11-19)9-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3 |
InChI-Schlüssel |
USLMVPSIISFPJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


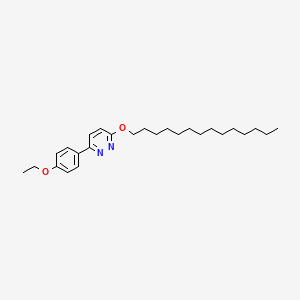
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
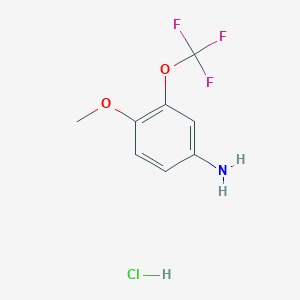
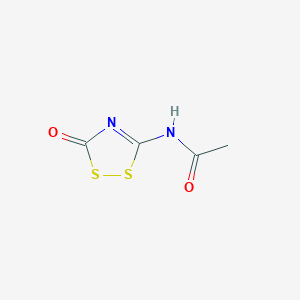
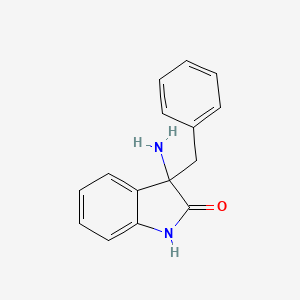
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)


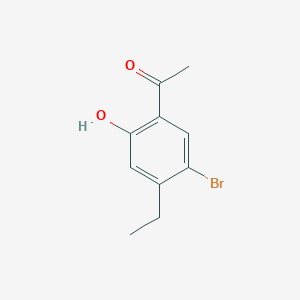

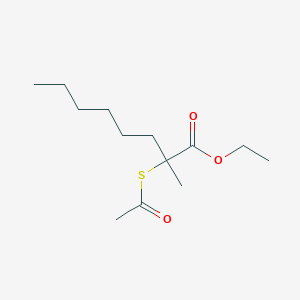
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
